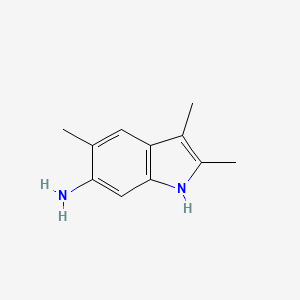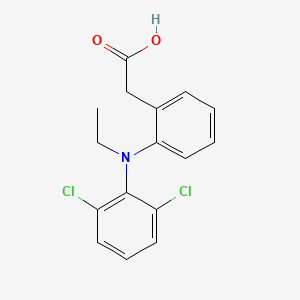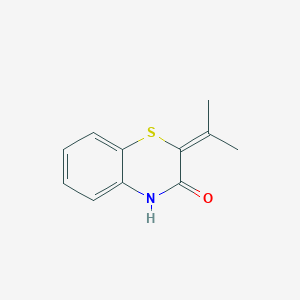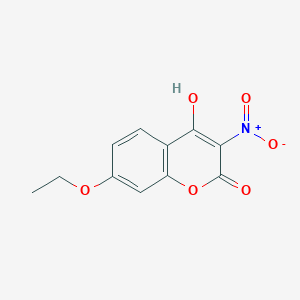
5-Ethyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide: is a complex organic compound belonging to the class of triazolium salts. This compound is characterized by its unique structure, which includes a triazole ring substituted with ethyl, methylsulfanyl, and diphenyl groups, and an iodide ion as a counterion. Triazolium salts are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
The synthesis of 5-Ethyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Substitution Reactions: The ethyl and methylsulfanyl groups are introduced through nucleophilic substitution reactions. These reactions often require specific reagents and conditions to ensure selective substitution.
Quaternization: The final step involves the quaternization of the triazole nitrogen with an alkyl iodide to form the triazolium salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
5-Ethyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide: undergoes various chemical reactions:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents such as sodium borohydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or pseudohalides, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Ethyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide: has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, particularly in enzyme inhibition and receptor binding studies.
Medicine: Triazolium salts, including this compound, are explored for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: The compound is used in the development of advanced materials, including ionic liquids and catalysts for chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The ethyl and methylsulfanyl groups may also contribute to the compound’s overall reactivity and stability.
Comparación Con Compuestos Similares
5-Ethyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide: can be compared with other triazolium salts, such as:
1,2,4-Triazolium iodide: Lacks the ethyl and methylsulfanyl substitutions, resulting in different chemical properties and reactivity.
3-Methyl-1,2,4-triazolium iodide: Contains a methyl group instead of the ethyl and methylsulfanyl groups, affecting its biological activity and applications.
1,4-Diphenyl-1,2,4-triazolium iodide: Similar structure but without the ethyl and methylsulfanyl groups, leading to variations in its chemical behavior and uses.
The uniqueness of This compound lies in its specific substitutions, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
56017-94-8 |
|---|---|
Fórmula molecular |
C17H20IN3S |
Peso molecular |
425.3 g/mol |
Nombre IUPAC |
5-ethyl-3-methylsulfanyl-1,4-diphenyl-1,5-dihydro-1,2,4-triazol-1-ium;iodide |
InChI |
InChI=1S/C17H19N3S.HI/c1-3-16-19(14-10-6-4-7-11-14)17(21-2)18-20(16)15-12-8-5-9-13-15;/h4-13,16H,3H2,1-2H3;1H |
Clave InChI |
KSICGQDLWFLGAJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1[NH+](N=C(N1C2=CC=CC=C2)SC)C3=CC=CC=C3.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-4-yl (heptyloxy)acetate](/img/structure/B14631492.png)









![3-({Bis[(2-ethylhexyl)oxy]methoxy}methyl)heptane](/img/structure/B14631566.png)



